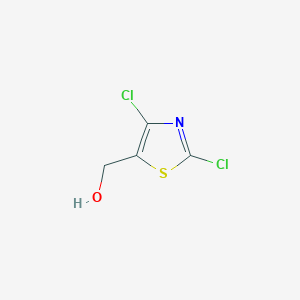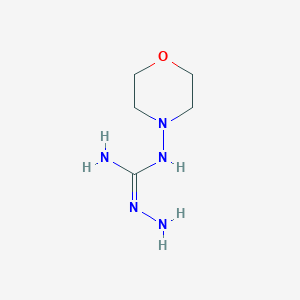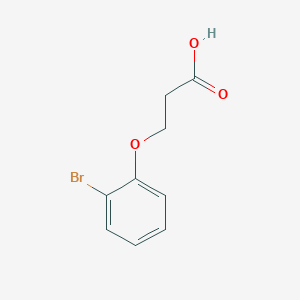
3-(2-Bromophenoxy)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(2-Bromophenoxy)propanoic acid often involves reduction and N-formylation processes. For example, racemic 2-amino-3-(heteroaryl)propanoic acids, which share a structural motif with our compound of interest, are synthesized through the reduction of hydroxyimino derivatives in the presence of zinc dust and formic acid, followed by N-formylation (Kitagawa et al., 2004). Another approach involves electrosynthesis for the hydrogenation of double bonds in related structures, leading to the production of propanoic acids with high yield under specific catalytic conditions (Korotaeva et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds exhibits significant interactions that influence their crystalline structure. For instance, cocrystallization studies of similar bromophenoxy derivatives have provided insights into the supramolecular motifs that these compounds can form, emphasizing the role of molecular shape in the construction of supramolecular assemblies (Breen et al., 2008).
Chemical Reactions and Properties
The bromophenoxy moiety in 3-(2-Bromophenoxy)propanoic acid is reactive, allowing for various chemical transformations. The compound serves as an intermediate for the synthesis of heterocyclic compounds through reactions such as carbonylative cyclization, which leads to the formation of indenones (Harada et al., 2007). Furthermore, the presence of the bromophenoxy group enables regioselective O-demethylation, contributing to the synthesis of novel bromophenols with potential biological activities (Öztaşkın et al., 2019).
Applications De Recherche Scientifique
Phloretic Acid as an Alternative in Polybenzoxazine Elaboration : Phloretic acid, a phenolic compound, is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach can lead to the development of materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Phytotoxic and Mutagenic Effects of Cinnamic Acid Derivatives : Cinnamic acid derivatives, including variants of propanoic acid, show activity against Staphylococcus aureus and affect the germination and development of wheat seeds, indicating potential applications in agriculture and microbiology (Jităreanu et al., 2013).
Anti-inflammatory Activities of Compounds from Eucommia ulmoides Oliv : New phenolic compounds, including propanoic acid derivatives, isolated from the leaves of Eucommia ulmoides Oliv, exhibit inhibitory effects on NO production in macrophage cells. This suggests potential anti-inflammatory applications (Ren et al., 2021).
Synthesis of Racemic 2-Amino-3-(heteroaryl)propanoic Acids : This study explores the synthesis of racemic amino-propanoic acids, highlighting the chemical versatility of propanoic acid derivatives in pharmaceutical and chemical industries (Kitagawa et al., 2004).
Syntheses of (±)-2-[3-(Hydroxybenzoyl) phenyl]propanoic Acid : The study focuses on preparing isomers of hydroxybenzoyl phenyl propanoic acid, which could have implications in drug development and organic synthesis (Camps & Farrés, 1995).
Electrochemical Hydrogenation of Propenoic Acids : This research demonstrates the use of electrosynthesis for hydrogenating propenoic acids, leading to the production of propanoic acids, which could have applications in chemical manufacturing (Korotaeva et al., 2011).
Quantification of Phenolic Acid Metabolites in Humans : This study involves the quantification of phenolic acid metabolites, including propanoic acid derivatives, in human biological matrices, indicating its importance in medical diagnostics and research (Obrenovich et al., 2018).
Supramolecular Solvent-Based Liquid Phase Microextraction : This method, used for determining phenoxy acid herbicides in water and rice samples, showcases the environmental analysis application of propanoic acid derivatives (Seebunrueng et al., 2020).
Propriétés
IUPAC Name |
3-(2-bromophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCVMOJOHSPJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588297 | |
| Record name | 3-(2-Bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenoxy)propanoic acid | |
CAS RN |
165538-35-2 | |
| Record name | 3-(2-Bromophenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

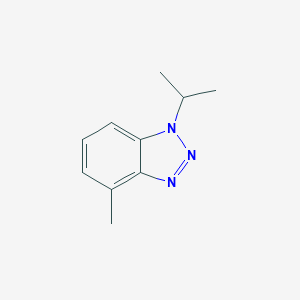
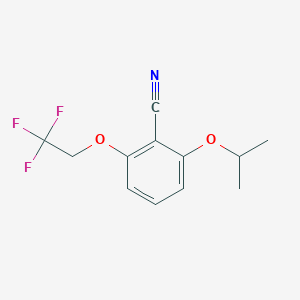
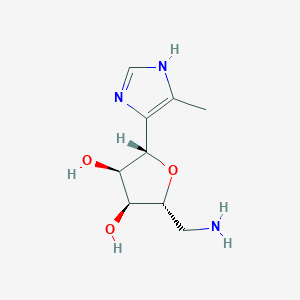
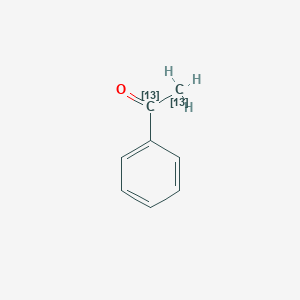
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)
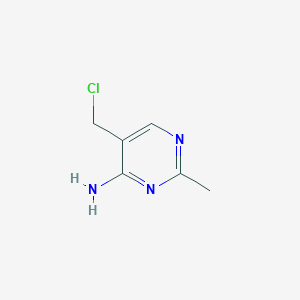
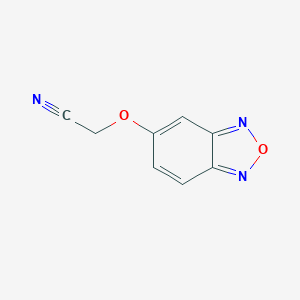
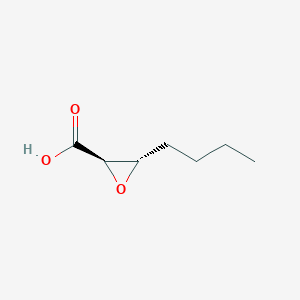
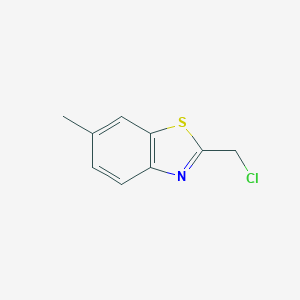
![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)
